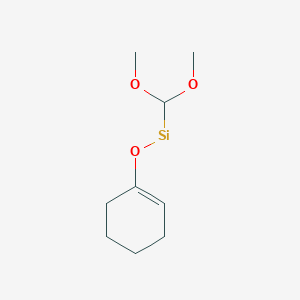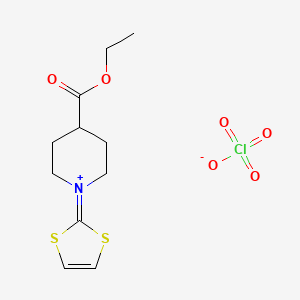
Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidinium core with a 1,3-dithiol-2-ylidene moiety and an ethoxycarbonyl group, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate typically involves the reaction of piperidinium salts with 1,3-dithiol-2-ylidene derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in the synthesis include dichloromethane and acetonitrile, and the reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidinium derivatives.
Scientific Research Applications
Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. In biological systems, it may inhibit or activate certain pathways, leading to its observed bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- Piperidinium, 1-(1,3-dithiol-2-ylidene)-3,5-dimethyl-, iodide
- 9,10-di (1,3-dithiol-2-ylidene)-9,10-dihydroanthracene
Uniqueness
Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
104793-92-2 |
|---|---|
Molecular Formula |
C11H16ClNO6S2 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
ethyl 1-(1,3-dithiol-2-ylidene)piperidin-1-ium-4-carboxylate;perchlorate |
InChI |
InChI=1S/C11H16NO2S2.ClHO4/c1-2-14-10(13)9-3-5-12(6-4-9)11-15-7-8-16-11;2-1(3,4)5/h7-9H,2-6H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
HNTJBDFPUIPYNA-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1CC[N+](=C2SC=CS2)CC1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




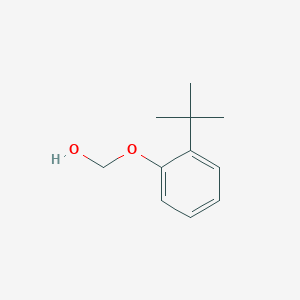
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)

![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
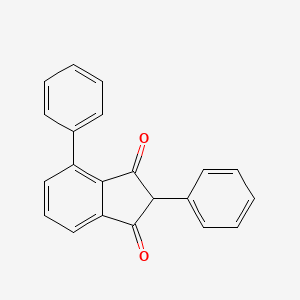

![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
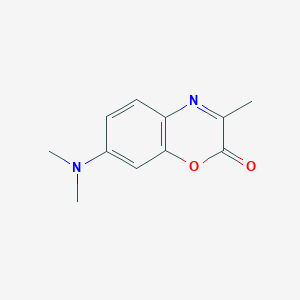
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)
![1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-](/img/structure/B14341929.png)
